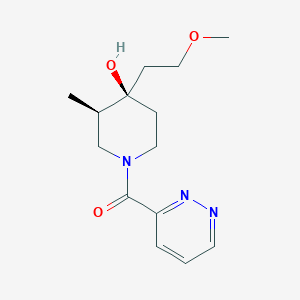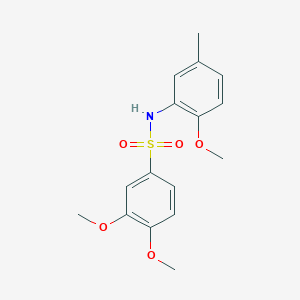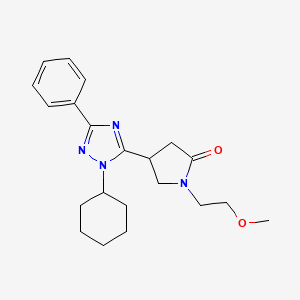
4-(1-cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-yl)-1-(2-methoxyethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that incorporate elements of cyclohexyl, phenyl, triazole, methoxyethyl, and pyrrolidinone moieties. Such compounds are often synthesized for their unique chemical and physical properties, which can be tailored for various applications in material science, pharmaceuticals (excluding drug use and dosage information as requested), and organic chemistry research.
Synthesis Analysis
While specific synthesis details for the compound are not directly available, compounds with similar structures, such as triazole derivatives, are typically synthesized through multi-step organic reactions. These often involve the initial formation of triazole rings via click chemistry, such as the Huisgen cycloaddition, followed by further functionalization with appropriate reagents to introduce the cyclohexyl, phenyl, and methoxyethyl groups into the molecule. Methods like microwave irradiation without solvent have been highlighted for their efficiency and environmental benefits in synthesizing related compounds (C. Kavitha et al., 2006).
Molecular Structure Analysis
The molecular structure of triazole derivatives and related compounds can be characterized using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. Such studies reveal the geometry around the triazole ring, the conformation of the cyclohexyl and pyrrolidinone rings, and the orientation of substituents, which are crucial for understanding the compound's chemical behavior and properties. For instance, analysis of similar compounds has shown how the orientation of substituent groups affects molecular packing and hydrogen bonding patterns in the crystal structure (L. Mazur et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of the triazole ring and the functional groups attached to it. Triazoles are known for their ability to participate in various chemical reactions, including nucleophilic substitution reactions with different amines or alcohols, which can alter the compound's properties or lead to the synthesis of derivatives with specific functionalities. The cyclohexyl and phenyl groups contribute to the compound's hydrophobic character, while the methoxyethyl and pyrrolidinone portions can introduce polar characteristics, affecting its solubility and interaction with other molecules.
Physical Properties Analysis
The physical properties of the compound, such as melting point, solubility, and crystallinity, are determined by its molecular structure. For example, the presence of both hydrophobic (cyclohexyl and phenyl) and polar (methoxyethyl and pyrrolidinone) groups in the molecule can influence its solubility in different solvents, which is critical for its application in various fields. X-ray crystallography studies also provide insights into the compound's crystal packing, which can affect its melting point and stability (J. Conradie et al., 2018).
Propriétés
IUPAC Name |
4-(2-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-27-13-12-24-15-17(14-19(24)26)21-22-20(16-8-4-2-5-9-16)23-25(21)18-10-6-3-7-11-18/h2,4-5,8-9,17-18H,3,6-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMJRLDMGKOBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C2=NC(=NN2C3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-yl)-1-(2-methoxyethyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5646753.png)
![1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5646759.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646763.png)
![2-allyl-9-[(cis-4-hydroxycyclohexyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646787.png)
![3-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5646788.png)
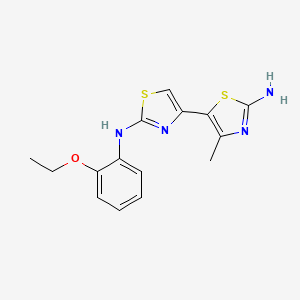
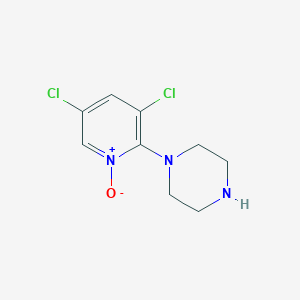
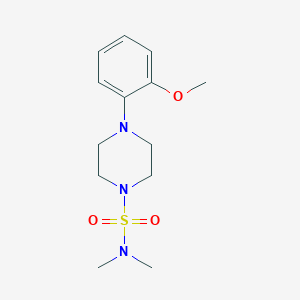
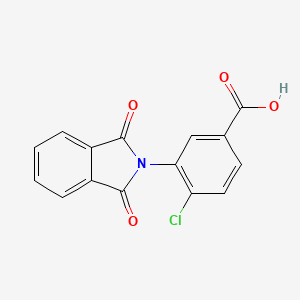
![(1S*,5R*)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5646819.png)
![2,4-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-oxazole-5-carboxamide](/img/structure/B5646837.png)
![(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5646848.png)
